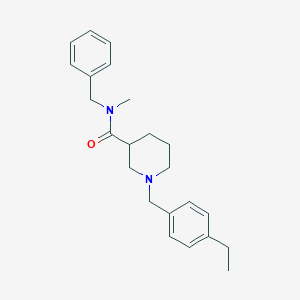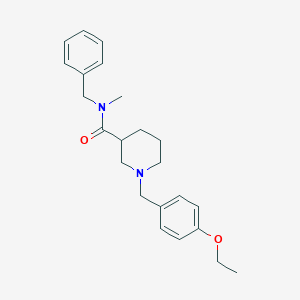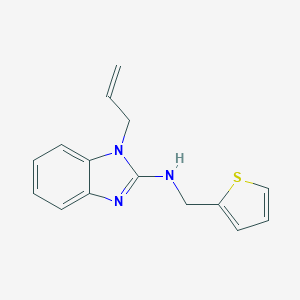
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was initially developed by Abbott Laboratories and is currently being investigated by several research groups worldwide.
Mecanismo De Acción
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from binding to pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has a short half-life in vivo and is rapidly metabolized, which limits its toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a potent and selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it an ideal tool for studying the role of these proteins in cancer cell survival. However, its short half-life and rapid metabolism can make it difficult to maintain a stable concentration in in vitro and in vivo experiments. Additionally, 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
Several future directions for 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine research can be identified. One potential direction is the development of more stable analogs of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine that have improved pharmacokinetic properties. Another direction is the investigation of the role of Bcl-2, Bcl-xL, and Bcl-w in other diseases, such as neurodegenerative disorders. Finally, the combination of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine with other chemotherapeutic agents and immunotherapies is an area of active research that holds promise for the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction with 2-thienylmethylamine. The final product is obtained by purification through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by selectively targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been tested in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been tested in animal models of cancer, where it has shown promising results.
Propiedades
Nombre del producto |
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine |
|---|---|
Fórmula molecular |
C15H15N3S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-prop-2-enyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h2-8,10H,1,9,11H2,(H,16,17) |
Clave InChI |
WMDOCQHIDCJHQI-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
SMILES canónico |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



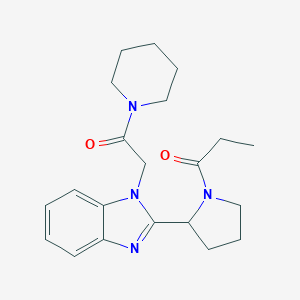
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
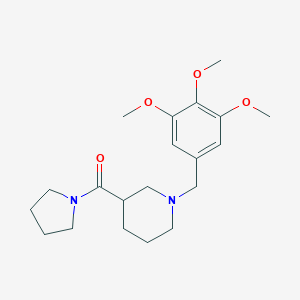
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
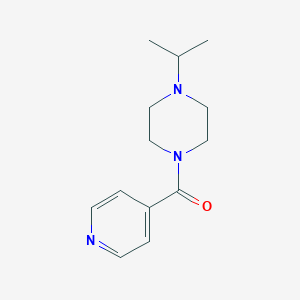
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
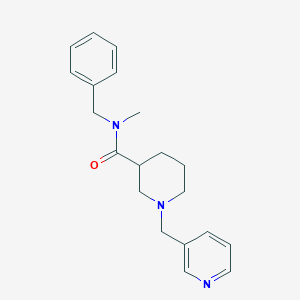
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
